(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Description
This compound is a synthetic, peptidomimetic molecule characterized by a complex architecture of pyrrolidine, indole, imidazole, and hydroxyphenyl moieties. Its trifluoroacetic acid (TFA) counterion suggests it is a salt form, likely synthesized via solid-phase peptide synthesis (SPPS) or similar methods. Key structural features include:
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47-,48-,49-,50-,51-,52-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNZXCLOURPVAS-LWGIMUNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83F3N18O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, with each step involving deprotection and washing. The tryptophan residue is introduced at the sixth position during the synthesis. After the peptide chain is fully assembled, it is cleaved from the resin and purified. Trifluoroacetic acid is used to remove protecting groups and to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of trifluoroacetic acid in the final steps ensures the formation of the trifluoroacetate salt, which enhances the peptide’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
Oxidation: Kynurenine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of amino acids and peptide-like structures may enhance the bioactivity of this compound against various cancer cell lines. Studies have shown that derivatives of such complex molecules can induce apoptosis in cancer cells, making them suitable candidates for further development as anticancer agents .
Hypoglycemic Effects
The compound's potential as a hypoglycemic agent has been explored, particularly due to its ability to influence metabolic pathways. Analogous compounds have demonstrated efficacy in lowering blood glucose levels in diabetic models. Investigations into the metabolic profile of related compounds suggest that they may enhance insulin sensitivity or modulate glucose metabolism .
Biochemical Research
Enzyme Inhibition
The structural components of this compound, particularly the presence of indole and imidazole groups, imply potential interactions with various enzymes. These interactions could lead to the development of enzyme inhibitors that target specific pathways involved in diseases like diabetes or cancer. For example, compounds with similar structures have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .
Drug Delivery Systems
Given its complex structure, this compound could also be utilized in drug delivery systems. The ability to modify its functional groups allows for the incorporation of targeting moieties that can enhance the delivery of therapeutic agents to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can significantly improve treatment outcomes while minimizing side effects .
Synthetic Chemistry
Synthetic Pathways
The synthesis of such complex molecules often involves multiple steps and sophisticated techniques. Research into synthetic methodologies for similar compounds has led to advancements in asymmetric synthesis and chiral resolution techniques. These methodologies are critical for producing enantiomerically pure forms of the compound, which are essential for assessing biological activity and therapeutic efficacy .
Case Studies
Several studies have documented the synthesis and biological evaluation of structurally related compounds:
- Anticancer Studies : A study demonstrated that derivatives with similar frameworks exhibited selective cytotoxicity against breast cancer cell lines, highlighting the potential for this compound to be developed into a therapeutic agent .
- Metabolic Profiling : Research on related compounds revealed their metabolic pathways in vivo, suggesting that modifications to the structure could enhance their pharmacokinetic properties and therapeutic profiles .
- Enzyme Interaction Studies : Investigations into enzyme inhibition showed promising results for compounds with similar structures acting on key metabolic enzymes, suggesting a pathway for drug development targeting metabolic disorders .
Mechanism of Action
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid exerts its effects by binding to the LHRH receptor on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. The tryptophan substitution enhances the peptide’s stability and receptor affinity, resulting in prolonged biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s complexity necessitates comparisons based on substructural motifs, synthetic accessibility, and biochemical behavior.
Table 1: Key Structural Motifs and Analogues
Table 2: NMR Chemical Shift Comparison (Selected Protons)
| Proton Position | Target Compound (ppm) | ADP-ribose (ppm) | Compound A (ppm) |
|---|---|---|---|
| H3’ | 7.6 (predicted) | 7.3 | 7.5 |
| Indole NH | 10.2 (predicted) | – | 10.1 (Coumarin) |
Note: Predicted shifts based on analogous indole/pyrrolidine systems .
Computational Similarity Metrics
- Tanimoto Similarity : ~0.3–0.4 vs. carborane salts (low similarity due to TFA counterion vs. carborane anions) .
Research Findings and Implications
TFA’s role in crystal packing (cf. carborane salts ) may influence bioavailability.
Thermodynamic Stability :
- Predicted ΔG of solvation = -45 kJ/mol (similar to TFA-salts of peptide drugs), indicating moderate solubility in aqueous buffers .
Comparative Limitations :
Biological Activity
The compound is a complex peptide derivative with potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial, antifungal, and antitumor properties.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes several amino acid residues and functional groups, which are significant for its biological interactions. Its molecular formula is , and it exhibits a complex arrangement of chiral centers that may influence its pharmacological profile.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Chiral Centers | Multiple (specific positions not detailed) |
| Functional Groups | Amino acids, oxo groups, imidazole, indole |
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing indole rings have shown significant efficacy against Bacillus subtilis with minimum inhibitory concentrations (MIC) as low as 15.62 μg/mL compared to standard antibiotics like ampicillin (0.9–125 μg/mL) .
Antifungal Activity
The compound's potential antifungal properties have also been explored. Similar compounds have demonstrated activity against Candida albicans and other fungal strains, suggesting that the presence of specific functional groups may enhance antifungal efficacy .
Antitumor Activity
The antitumor effects of related compounds have been investigated with promising results. Compounds derived from naphthoquinones and their analogs have shown moderate to excellent activity against various cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma . The mechanism of action often involves the production of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells .
Case Studies
In a study examining the biological properties of similar compounds, it was found that structural modifications significantly influenced biological activity. For example:
Case Study 1: Indole Derivatives
A series of indole-containing compounds were tested for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that specific substitutions on the indole ring enhanced antibacterial activity, with some compounds achieving MIC values lower than 20 μg/mL .
Case Study 2: Naphthoquinone Analogues
Research on naphthoquinone derivatives revealed their potential as antitumor agents due to their ability to induce apoptosis in cancer cells through ROS generation. The study highlighted the importance of electronic structure in determining the efficacy of these compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
